ROP Propagation Rate: 6-MeCL Is the Slowest Among ε-Caprolactone and 4-Methyl-ε-caprolactone
In a direct head-to-head kinetic study, the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), 4-methyl-ε-caprolactone (4-MeCL), and 6-methyl-ε-caprolactone (6-MeCL) was conducted at 90 °C in toluene using the single-site chiral initiator R,R'-(salen)aluminum isopropoxide. All three polymerizations followed first-order kinetics in monomer concentration, but the propagation rate constants differed dramatically: k(ε-CL) > k(4-MeCL) ≫ k(6-MeCL) [1]. Under identical conditions, ε-CL reached 96% conversion within 2.5 hours, whereas 6-MeCL required substantially longer reaction times and produced polymers with molecular weights twice the predicted values, indicating markedly slower propagation [2].
| Evidence Dimension | ROP propagation rate constant (first-order, 90 °C in toluene) |
|---|---|
| Target Compound Data | k(6-MeCL) — lowest among the three; conversion 96% achieved only after extended time; molecular weight 2× higher than theoretical |
| Comparator Or Baseline | ε-CL: k(ε-CL) highest, 96% conversion in 2.5 h; 4-MeCL: k(4-MeCL) intermediate |
| Quantified Difference | k(ε-CL) > k(4-MeCL) ≫ k(6-MeCL); approximate factor of >10 difference between 6-MeCL and ε-CL based on conversion-time profiles |
| Conditions | ROP at 90 °C in toluene; R,R'-(salen)Al(OiPr) initiator; [monomer]/[initiator] controlled; first-order kinetics confirmed [1] [2] |
Why This Matters
The severely reduced polymerization rate of 6-MeCL mandates longer processing times or higher catalyst loadings compared to ε-CL or 4-MeCL, directly impacting process economics and catalyst selection in industrial polymer production.
- [1] Ten Breteler, M. R.; Zhong, Z.; Dijkstra, P. J.; Palmans, A. R. A.; Peeters, J.; Feijen, J. Ring-opening polymerization of substituted ε-caprolactones with a chiral (salen) AlOiPr complex. J. Polym. Sci. Part A: Polym. Chem. 2007, 45, 429–436. DOI: 10.1002/pola.21841. View Source
- [2] Scite.ai summary of Ten Breteler et al. 2007, citing conversion data: ε-CL reached 96% conversion after 2.5 h at 90 °C with (R,R)-8; molecular weights two times higher than predicted for 6-MeCL. View Source
